molecular formula C20H22N2O2S B2801868 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide CAS No. 1207028-88-3

2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide

Cat. No.: B2801868
CAS No.: 1207028-88-3
M. Wt: 354.47
InChI Key: PATZSWDGEHHNPT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylthio group, a cyclopropylamino group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.

Scientific Research Applications

2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a thiol compound under basic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(benzylthio)phenyl)propan-2-ol: Shares the benzylthio group but differs in the presence of a propanol moiety.

    2-(benzylthio)-4’-methoxyacetanilide: Similar structure with a methoxy group instead of the cyclopropylamino group.

Uniqueness

2-(benzylsulfanyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(21-18-10-11-18)12-15-6-8-17(9-7-15)22-20(24)14-25-13-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATZSWDGEHHNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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